4-(N-isopropylsulfamoyl)-5-methyl-N-(4-methylthiazol-2-yl)furan-2-carboxamide
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Overview
Description
4-(N-isopropylsulfamoyl)-5-methyl-N-(4-methylthiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-isopropylsulfamoyl)-5-methyl-N-(4-methylthiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step often involves the reaction of the furan derivative with an amine or amide.
Sulfonamide formation:
Thiazole ring formation: This can be achieved through cyclization reactions involving thioamides and α-haloketones.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(N-isopropylsulfamoyl)-5-methyl-N-(4-methylthiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan or thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(N-isopropylsulfamoyl)-5-methyl-N-(4-methylthiazol-2-yl)furan-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(N-isopropylsulfamoyl)-5-methylfuran-2-carboxamide: Lacks the thiazole ring.
5-methyl-N-(4-methylthiazol-2-yl)furan-2-carboxamide: Lacks the sulfonamide group.
4-(N-isopropylsulfamoyl)-furan-2-carboxamide: Lacks both the methyl and thiazole groups.
Uniqueness
The uniqueness of 4-(N-isopropylsulfamoyl)-5-methyl-N-(4-methylthiazol-2-yl)furan-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-(propan-2-ylsulfamoyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-7(2)16-22(18,19)11-5-10(20-9(11)4)12(17)15-13-14-8(3)6-21-13/h5-7,16H,1-4H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGIYOHWMNHJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=C(O2)C)S(=O)(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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